molecular formula C9H9BrO2 B120632 Methyl 4-bromo-3-methylbenzoate CAS No. 148547-19-7

Methyl 4-bromo-3-methylbenzoate

Cat. No.: B120632
CAS No.: 148547-19-7
M. Wt: 229.07 g/mol
InChI Key: GTZTYNPAPQKIIR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylbenzoate is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . This compound is characterized by a bromine atom substituted at the para position and a methyl group at the meta position relative to the ester functional group on the benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Mechanism of Action

Target of Action

Methyl 4-bromo-3-methylbenzoate is an aromatic ester

Mode of Action

This compound undergoes Suzuki coupling with 2-chloroboronic acid to afford the corresponding biaryl . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds.

Biochemical Pathways

The suzuki coupling reaction it undergoes can lead to the formation of biaryl compounds . Biaryl compounds are often key structures in various biologically active compounds, including pharmaceuticals and natural products.

Result of Action

The compound can serve as a starting material in the total synthesis of (-)-martinellic acid , a naturally occurring compound with potential biological activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a sealed container in a dry, room temperature environment . Exposure to moisture or high temperatures could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction typically occurs in an organic solvent such as methylene chloride under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate (K₂CO₃) in an organic solvent such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki coupling.

    Alcohols: Formed through reduction of the ester group.

    Carboxylic Acids: Formed through oxidation of the methyl group.

Scientific Research Applications

Methyl 4-bromo-3-methylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds and potential drug candidates.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a probe or reagent in biochemical assays and studies.

Comparison with Similar Compounds

Methyl 4-bromo-3-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 4-bromobenzoate: Lacks the methyl group at the meta position.

    Methyl 3-bromobenzoate: Has the bromine atom at the meta position instead of the para position.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom.

Uniqueness: The presence of both a bromine atom and a methyl group on the benzene ring of this compound provides unique reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZTYNPAPQKIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391150
Record name Methyl 4-bromo-3-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148547-19-7
Record name Methyl 4-bromo-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-methylbenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzoic acid (Aldrich 532819, 30 g; 139.5 mmol) in MeOH (600 mL), under N2 was added dropwise thionyl chloride (40.5 mL; 558.0 mmol) over 10 min. The reaction mixture was stirred at RT for 12 hours. The solvents were concentrated and the crude residue was dissolved in EtOAc (700 mL). The organic layer was washed with a saturated aqueous solution of NaHCO3 (200 mL), water (200 mL), brine (200 mL), dried over MgSO4 and concentrated affording the title compound as an orange solid (31.3 g, 98%). 1H NMR (DMSO-d6, 300 MHz) δ 7.96-7.95 (m, 1H), 7.79-7.69 (m, 2H), 3.89 (s, 3H), 2.45 (s, 3H). HPLC (Method A) Rt 4.37 min (Purity: 96.4%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

Into a 10,000-mL 4-necked round-bottom flask was placed a solution of 4-bromo-3-methylbenzoic acid (500 g, 2.33 mol, 1.00 equiv) in methanol (5000 mL). This was followed by the addition of SOCl2 (556 g, 4.67 mol, 2.00 equiv) dropwise with stirring at <10° C. over 120 min. The resulting solution was heated to reflux for 5 h in an oil bath. The resulting mixture was cooled and concentrated under vacuum. This resulted in 535 g (crude) of methyl 4-bromo-3-methylbenzoate as a dark red solid.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
556 g
Type
reactant
Reaction Step Two
Quantity
5000 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h. On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h, On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a suspension of 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (125 mL) was added concentrated sulfuric acid (1 mL). The reaction was heated at reflux overnight with a homogeneous solution obtained after several minutes of heating. After cooling, the methanol was removed in vacuo and the residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 10.2 g of title compound as a brown solid, m.p. 41–43° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl 4-bromo-3-methylbenzoate in the synthesis of (-)-martinellic acid?

A1: this compound serves as the starting material in the synthesis of (-)-martinellic acid, a naturally occurring pyrrolo[3,2-c]quinoline alkaloid []. The researchers were able to achieve the total synthesis of (-)-martinellic acid from this commercially available compound in a shorter and more efficient way than previous methods [].

Q2: Are there alternative synthetic routes to (-)-martinellic acid that do not utilize this compound?

A2: While the abstract doesn't delve into other synthetic routes, it does mention that this new method using this compound is advantageous due to its fewer steps and improved overall yield compared to previous syntheses []. This suggests that alternative routes likely exist but may be less efficient or practical.

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